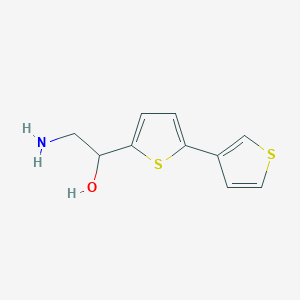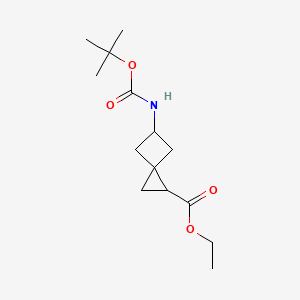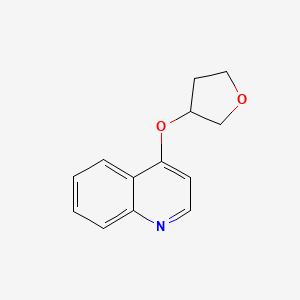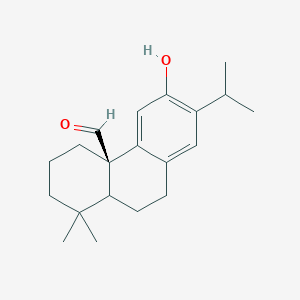
(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several structural components including a cyclopropyl group, a 1,2,4-oxadiazole ring, a piperidine ring, and a benzofuran ring. The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .
Molecular Structure Analysis
The structure of 1,2,4-oxadiazoles has been studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .
Chemical Reactions Analysis
The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Discovery
1,2,4-Oxadiazoles play a crucial role in drug discovery. This compound’s structure contains the 1,2,4-oxadiazole motif, which is found in many experimental, investigational, and marketed drugs. Examples include ataluren, naldemedine, and amenamevir . Researchers explore its potential as a scaffold for novel pharmaceutical agents.
Anti-Infective Agents
Studies have investigated the anti-infective properties of 1,2,4-oxadiazoles. These compounds exhibit promising activity against bacterial, fungal, and viral pathogens. Researchers have synthesized derivatives and evaluated their efficacy in combating infections .
Anti-Cancer Activity
The compound’s bioactivity extends to cancer research. Some derivatives of 1,2,4-oxadiazoles have demonstrated anti-cancer effects. For instance, certain derivatives were more potent than ampicillin in inhibiting bacterial growth . Further exploration of their mechanisms and potential as anticancer agents is ongoing.
Mecanismo De Acción
Target of Action
The primary target of the compound (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone is the Discoidin Domain Receptor 1 (DDR1) . DDR1 is a receptor tyrosine kinase that binds to and is activated by collagens, which are a group of proteins that provide structural support to tissues and organs .
Mode of Action
(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone interacts with DDR1 by inhibiting its phosphorylation . This inhibition prevents the activation of DDR1, thereby modulating the downstream signaling pathways that are triggered upon DDR1 activation .
Biochemical Pathways
The inhibition of DDR1 by (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone affects various biochemical pathways. DDR1 is involved in the regulation of cell growth, differentiation, migration, and extracellular matrix remodeling . By inhibiting DDR1, the compound can modulate these processes, potentially leading to therapeutic effects .
Pharmacokinetics
The compound has been described as having excellent kinome selectivity, a clean in vitro safety profile, and favorable pharmacokinetic and physicochemical properties . These characteristics suggest that the compound may have good bioavailability, but further studies would be needed to confirm this.
Result of Action
The molecular and cellular effects of (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone’s action are related to its inhibition of DDR1. By preventing DDR1 activation, the compound can modulate cellular processes such as cell growth and migration . This could potentially lead to therapeutic effects in diseases where DDR1 signaling is dysregulated .
Propiedades
IUPAC Name |
[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-26-16-6-2-5-15-11-17(27-19(15)16)21(25)24-9-3-4-13(12-24)10-18-22-20(23-28-18)14-7-8-14/h2,5-6,11,13-14H,3-4,7-10,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNFAVXOAKAPJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCCC(C3)CC4=NC(=NO4)C5CC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[1-(3,4-Diethoxybenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2386893.png)


![1-propyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4(1H)-one](/img/structure/B2386899.png)
![benzo[d]thiazol-2-yl(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone](/img/structure/B2386902.png)

![3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2386904.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2386909.png)
![1-[(2r)-Oxiran-2-ylmethyl]pyrrolidin-2-one](/img/structure/B2386910.png)


![N-(3,5-dimethoxyphenyl)-2-({8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide](/img/structure/B2386914.png)
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-[6-(dimethylamino)pyridazin-3-yl]methanone](/img/structure/B2386916.png)